molecular formula C9H7NO4 B019240 4-Nitrocinnamic acid CAS No. 619-89-6

4-Nitrocinnamic acid

Cat. No.: B019240
CAS No.: 619-89-6
M. Wt: 193.16 g/mol
InChI Key: XMMRNCHTDONGRJ-ZZXKWVIFSA-N
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Description

4-Nitrocinnamic acid is an organic compound with the molecular formula C₉H₇NO₄. It is a derivative of cinnamic acid, where a nitro group is substituted at the para position of the benzene ring. This compound is known for its yellow needle-like crystalline form and is primarily used in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrocinnamic acid can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between 4-nitrobenzaldehyde and malonic acid in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 4-nitroiodobenzene with acrylic acid. This method yields a high purity product and is efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrocinnamic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium hydroxide.

Major Products Formed:

Scientific Research Applications

4-Nitrocinnamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Nitrocinnamic acid stands out due to its unique nitro group, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-enoic acid
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InChI

InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+
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InChI Key

XMMRNCHTDONGRJ-ZZXKWVIFSA-N
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Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-]
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Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)[N+](=O)[O-]
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Molecular Formula

C9H7NO4
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DSSTOX Substance ID

DTXSID1060710, DTXSID301043547
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-
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Record name (2E)-3-(4-nitrophenyl)prop-2-enoic acid
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Molecular Weight

193.16 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name p-Nitrocinnamic acid
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CAS No.

882-06-4, 619-89-6
Record name trans-4-Nitrocinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic data for 4-Nitrocinnamic acid?

A1: this compound has the molecular formula C₉H₇NO₄ and a molecular weight of 193.15 g/mol. Spectroscopically, it can be characterized by:

  • FT-IR: Characteristic peaks for carboxylic acid and nitro groups. []
  • NMR: Signals corresponding to aromatic protons and olefinic protons. []

Q2: How does the nitro group in this compound influence its reactivity compared to cinnamic acid?

A2: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic aromatic substitution. This effect is observed in nitration reactions, where this compound reacts significantly slower than cinnamic acid. [] Additionally, the nitro group influences the reactivity of the Criegee intermediate formed during ozonolysis, leading to different product ratios compared to cinnamic acid and its 4-methoxy derivative. []

Q3: Can this compound be used as a ligand in coordination chemistry?

A3: Yes, this compound can act as a ligand in metal complexes. For instance, it forms a complex with Cu(II) where the carboxylate group coordinates in a monodentate fashion, resulting in a square planar geometry around the copper center. []

Q4: Has this compound shown any potential for biological activity?

A4: Research indicates that this compound exhibits inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition was found to be reversible and noncompetitive, with the nitro group playing a crucial role in enhancing the inhibitory effect. [] Furthermore, this compound demonstrated antimicrobial and anti-biofilm activity against multi-drug resistant Staphylococcus aureus isolates, highlighting its potential for combating drug-resistant bacterial infections. []

Q5: What is known about the interaction of this compound with DNA?

A5: While not directly studied with this compound, its zinc(II) complex, [ZnL2(H2O)2] (where L = 4-Nitrocinnamate), has been shown to interact with DNA through a strong electrostatic interaction, possibly via an intercalative mode of binding. [] This suggests that this compound itself, or its derivatives, might possess DNA-binding properties.

Q6: Are there any known applications of this compound derivatives?

A6: Derivatives of this compound have been investigated for their potential as non-thiol farnesyltransferase inhibitors. [] Additionally, 4-nitrocinnamate esters of 4-halogene-4’-hydroxyazobenzenes have been synthesized and found to exhibit liquid crystalline properties, specifically an enantiotropic nematic phase. [] These findings highlight the potential of this compound derivatives in medicinal chemistry and materials science.

Q7: What are the environmental concerns regarding this compound and its degradation?

A7: While specific information on the environmental impact of this compound is limited, microbial studies have shown the biodegradation of 4-nitrobiphenyl into this compound as an intermediate metabolite. [] This suggests potential pathways for the compound's degradation in the environment. Further research is needed to understand its ecotoxicological effects and develop strategies for mitigation.

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